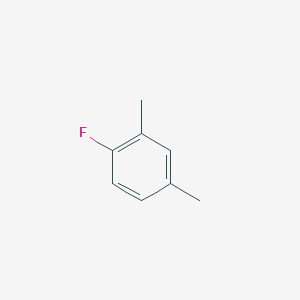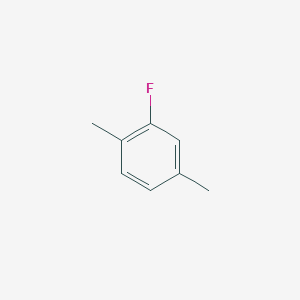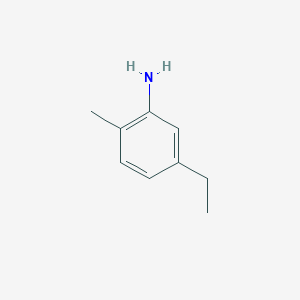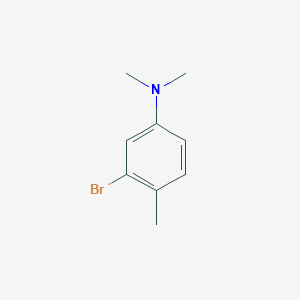
3-Bromo-N,N,4-trimethylaniline
Descripción general
Descripción
3-Bromo-N,N,4-trimethylaniline is a chemical compound with the molecular formula C9H12BrN and a molecular weight of 214.1 . It is typically a liquid at room temperature .
Molecular Structure Analysis
The molecular structure of 3-Bromo-N,N,4-trimethylaniline consists of a bromine atom (Br) attached to a benzene ring, which also has three methyl groups (CH3) and an amine group (NH2) attached .Physical And Chemical Properties Analysis
3-Bromo-N,N,4-trimethylaniline is a liquid at room temperature . It has a melting point of 31-32°C . The compound has a density of 1.313 g/mL at 25°C .Aplicaciones Científicas De Investigación
Synthesis and Material Science
Facile Synthesis and High-Spin Cationic States
- A study detailed the synthesis of dimer and trimer forms of all-para-brominated poly(N-phenyl-m-aniline)s, achieved through a one-pot procedure. These compounds exhibit U-shaped structures conducive to helical structures and are characterized by their redox properties, suggesting their utility in electronic materials and spintronic devices (Ito et al., 2002).
Enantioselective Synthesis of 3,4-Dihydroisocoumarin
- The amino-thiocarbamate catalyzed enantioselective bromocyclization of styrene-type carboxylic acids was developed to yield 3-bromo-3,4-dihydroisocoumarins. These compounds serve as versatile building blocks for synthesizing various dihydroisocoumarin derivatives, indicating their potential in medicinal chemistry and drug discovery (Chen et al., 2012).
Bioconjugation and Biomolecular Chemistry
Organoplatinum Bioconjugate Synthesis
- A platinum trimethyl complex was synthesized and coupled to biomolecules like amino acids, exemplified by its coupling to L-phenylalanine-tert-butylester. This study showcases the application of bromo-derivatives in bioconjugate chemistry, potentially for drug delivery systems and targeting (Kuchta et al., 2007).
Functionalized Magnetite Nanoparticles
- The study described the coating of magnetite nanoparticles with a temperature-responsive polymer, initiated by various bromine alkyl halides. This innovation has implications for biomedical applications, including targeted drug delivery and magnetic resonance imaging (MRI) contrast agents (Frimpong and Hilt, 2008).
Chemical Reactivity and Mechanistic Studies
Electrochemical Oxidation Studies
- Research on the electrochemical oxidation of bromoanilines in acetonitrile solution provided insights into the Bacon–Adams mechanism. Such studies are crucial for understanding the reactivity of bromo-substituted compounds in electrochemical settings, which can be applied in the development of organic electronic devices (Kádár et al., 2001).
Halogen Bonding in Supramolecular Assembly
- The formation of bromo-substituted macrocycles through halogen bonding offers a novel approach to designing supramolecular structures. These findings have implications for the development of molecular sensors and materials chemistry (Mocilac and Gallagher, 2014).
Safety And Hazards
3-Bromo-N,N,4-trimethylaniline is classified as a warning hazard. It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
Propiedades
IUPAC Name |
3-bromo-N,N,4-trimethylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrN/c1-7-4-5-8(11(2)3)6-9(7)10/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNEQCYGENLFWKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N(C)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-N,N,4-trimethylaniline | |
CAS RN |
53104-16-8 | |
| Record name | 3-bromo-N,N,4-trimethylaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-Methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B1337592.png)
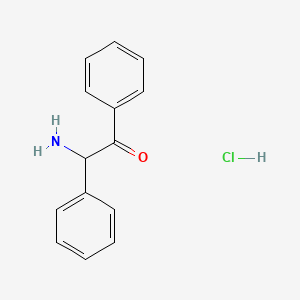
![7-Benzyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1337598.png)
![(1S,2S,3S,4S,5S,8R,9R,12S)-8-Formyl-5,12-dihydroxy-4-methyl-13-methylidenetetracyclo[10.2.1.01,9.03,8]pentadecane-2,4-dicarboxylic acid](/img/structure/B1337600.png)
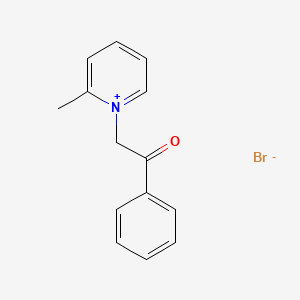
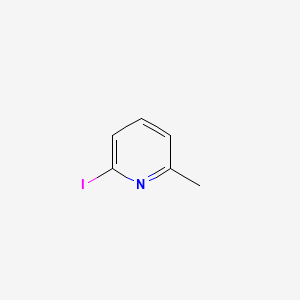

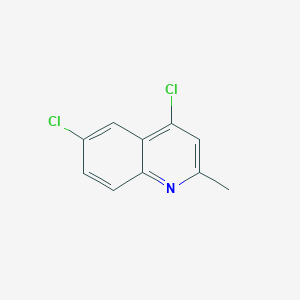
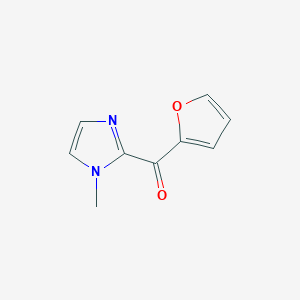
![3-[(2,5-Dimethoxyphenyl)amino]-3-oxopropanoic acid](/img/structure/B1337612.png)
